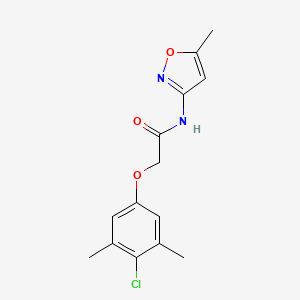
4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as BPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTT is a thiol derivative of 1,2,4-triazole, which is a heterocyclic compound that has been extensively studied for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been investigated for its anticancer, antifungal, and antimicrobial activities. In materials science, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and sensing. In analytical chemistry, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been used as a reagent for the determination of metal ions in environmental samples.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not well understood. However, it is believed that 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exerts its pharmacological effects by interacting with specific molecular targets in cells. For example, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. For example, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antifungal and antimicrobial activities. In addition, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and sensing.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. For example, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and purify, which makes it a suitable compound for experimental studies. 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is also stable under normal laboratory conditions, which allows for long-term storage. However, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has some limitations for lab experiments. For example, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has not been extensively studied for its toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. For example, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could be further investigated for its potential applications in medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could be studied for its potential as a lead compound for the development of new anticancer, antifungal, and antimicrobial agents. In materials science, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could be studied for its potential as a ligand for the synthesis of metal complexes with novel properties. In analytical chemistry, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol could be studied for its potential as a reagent for the determination of metal ions in environmental samples. Overall, 4-(4-bromophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a promising compound that has potential applications in various fields, and further research is needed to fully understand its properties and potential.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S/c17-13-7-9-14(10-8-13)20-15(18-19-16(20)21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQXUCKGFCJYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B4817890.png)
![1-{[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4817893.png)
![2-[(4-methylphenyl)thio]-N-{5-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4817902.png)


![N-cyclopropyl-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4817917.png)
![3-({[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4817927.png)

![3-(4-isopropoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B4817932.png)
![2-oxo-2-phenylethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4817937.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4817954.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4817960.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B4817961.png)